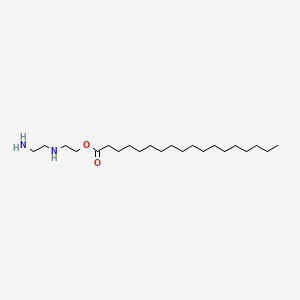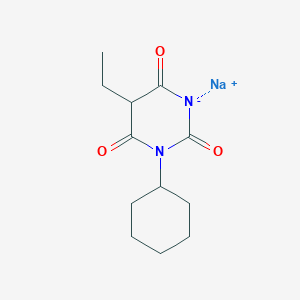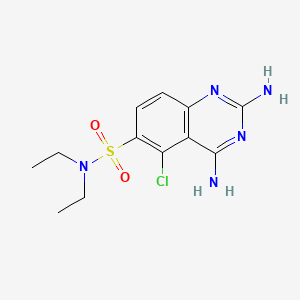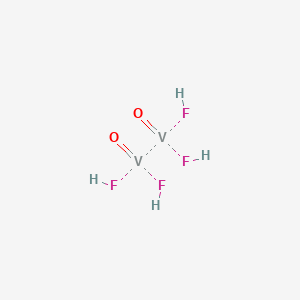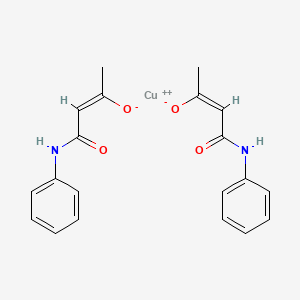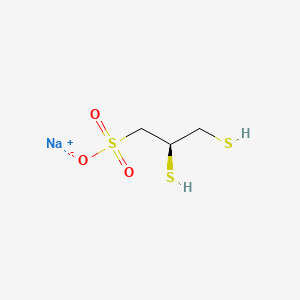![molecular formula C16H8BrNO2 B12646126 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione CAS No. 31715-46-5](/img/structure/B12646126.png)
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a chemical compound with the molecular formula C16H8BrNO2 It is known for its unique structure, which includes a bromine atom attached to a dibenzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione typically involves the bromination of 1H-dibenzo[de,h]quinoline-2,7-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different functional groups .
科学的研究の応用
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
1H-dibenzo[de,h]quinoline-2,7-dione: The parent compound without the bromine atom.
3-chloro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a chlorine atom instead of bromine.
3-fluoro-1H-dibenzo[de,h]quinoline-2,7-dione: A similar compound with a fluorine atom instead of bromine.
Uniqueness
3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
特性
CAS番号 |
31715-46-5 |
|---|---|
分子式 |
C16H8BrNO2 |
分子量 |
326.14 g/mol |
IUPAC名 |
14-bromo-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-10-6-3-7-11-12(10)14(18-16(13)20)8-4-1-2-5-9(8)15(11)19/h1-7H,(H,18,20) |
InChIキー |
FULFOKOOHYNUNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C(=O)N3)Br)C=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



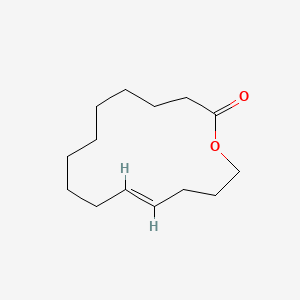


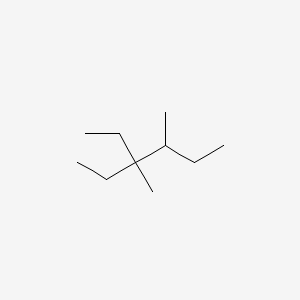
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
